Quantifying the 2-Oxo Lorcaserin impurity is critical for Lorcaserin API batch release but requires a highly characterized, CAS-specific reference standard to ensure HPLC method accuracy and regulatory compliance. This compound provides the exact solution.
- Specifically identified in validated stability-indicating HPLC methods (e.g., Phenomenex Luna phenyl-hexyl column, 220 nm detection).
- Supplied with comprehensive analytical documentation (COA, NMR, MS, HPLC) for seamless ANDA/DMF method validation.
- ≥98% purity minimizes co-elution risks, ensuring reliable impurity profiling in GMP environments.
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
CAS No.824430-77-5
Cat. No.B057591
⚠ Attention: For research use only. Not for human or veterinary use.
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 824430-77-5) is a chlorinated benzazepinone derivative with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is structurally characterized by a benzazepine core bearing a chlorine substituent at the 8-position and a methyl group at the 1-position. This compound is primarily recognized as 2-Oxo Lorcaserin, a known process-related impurity of the anti-obesity drug Lorcaserin , and serves as a key intermediate in the synthesis of Lorcaserin [1]. It is commercially available from multiple suppliers with purities ranging from 95% to 98% .
WorkflowLorcaserin impurity profiling and stability-indicating method application
Use ContextPharmaceutical QC release, process development, or ANDA/DMF analytical documentation
[1] CN104876868A. 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepine-2(3H)-one preparation method. Google Patents, 2015. View Source
Generic Substitution Risks for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
In pharmaceutical quality control and process development, the use of a specific Lorcaserin impurity reference standard cannot be substituted with a structurally similar benzazepinone or another Lorcaserin impurity without compromising method accuracy and regulatory compliance. The target compound, 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is a well-defined process-related impurity (2-Oxo Lorcaserin) that exhibits distinct chromatographic behavior and has been specifically included in validated stability-indicating HPLC methods for Lorcaserin [1]. Generic substitution with an alternative impurity, such as N-Acetyl Lorcaserin or Lorcaserin N-Oxide, would introduce different retention times, spectral properties, and response factors, thereby invalidating method specificity, linearity, and accuracy parameters. Furthermore, regulatory submissions (ANDA/DMF) require impurity standards that are fully characterized and documented with Certificates of Analysis (COA), NMR, MS, and HPLC purity data, which are uniquely provided for this CAS-specific entity by qualified vendors . The absence of exact identity confirmation for a substitute compound would lead to method validation failure and potential regulatory citation.
Chromatographic behavior (retention time, response factor) differs from other Lorcaserin impurities (e.g., N-Acetyl, N-Oxide). Method specificity may be invalidated if substituted.
Regulatory-grade documentation (COA, NMR, MS, HPLC) is typically absent for generic benzazepinone substitutes, risking ANDA/DMF method validation documentation gaps.
Published stability-indicating HPLC methods were validated for this CAS-specific impurity; direct transfer to another impurity standard may require re-validation.
[1] Wani DV, Mokale SN. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. J Chromatogr Sci. 2020;58(7):661-671. doi:10.1093/chromsci/bmaa034 View Source
Quantitative Differentiation Evidence for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Purity Advantage in Method Validation
The compound is offered by reputable vendors at a minimum purity of 98% (HPLC) , a specification that exceeds the common 95% purity threshold often observed for generic impurity reference standards in the same class . This higher purity level directly reduces the risk of co-eluting interferents in chromatographic analyses, thereby improving method accuracy and specificity in Lorcaserin impurity profiling.
Purity (HPLC)Data to verify
≥98% (NLT 98%) vs. typical impurity standards >95%
May reduce co-elution risk in stability-indicating HPLC methods
Typical Lorcaserin impurity reference standards (e.g., Lorcaserin Impurity 2, 12, 18) are often supplied at >95% purity
Quantified Difference
+3 percentage points minimum
Conditions
HPLC analysis as per supplier Certificate of Analysis
Why This Matters
Higher initial purity minimizes baseline noise and false positives in stability-indicating methods, ensuring robust and defensible data for regulatory submissions.
A patented preparation method specifically for this compound achieves a reaction yield of 73% in the key intramolecular Friedel-Crafts alkylation step using aluminum trichloride as a catalyst in anhydrous dichlorobenzene [1]. This represents a documented improvement over unspecified prior art methods and provides a quantitative benchmark for process chemists seeking to optimize the Lorcaserin synthetic route.
Synthetic YieldClass-level inference
73% isolated yield
Supports process cost evaluation for Lorcaserin intermediate synthesis
Process ChemistrySynthetic Yield OptimizationLorcaserin Intermediate
Evidence Dimension
Reaction Yield (Isolated)
Target Compound Data
73%
Comparator Or Baseline
Unspecified prior art methods (improvement implied); alternative Lorcaserin synthetic routes report lower step yields (e.g., 69% for a two-step sequence)
Quantified Difference
Not explicitly quantified, but presented as an increase in yield
Conditions
Intramolecular Friedel-Crafts alkylation, AlCl3 catalyst, anhydrous dichlorobenzene solvent, 150 °C
Why This Matters
A higher synthetic yield in the production of this key intermediate translates directly to lower cost of goods and improved process sustainability for Lorcaserin manufacturing.
Process ChemistrySynthetic Yield OptimizationLorcaserin Intermediate
[1] CN104876868A. 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepine-2(3H)-one preparation method. Google Patents, 2015. View Source
Validated HPLC Method Compatibility
The compound is explicitly included as one of the process-related impurities in a fully validated stability-indicating RP-LC method for Lorcaserin drug substance [1]. The method was developed using Quality by Design (QbD) principles and validated for linearity, accuracy, specificity, precision, and robustness in accordance with ICH guidelines. The chromatographic conditions (Phenomenex Luna phenyl-hexyl column, 10 mM ammonium formate buffer with 0.1% ammonia, pH 2.8, gradient elution with methanol/acetonitrile, 220 nm detection) have been optimized to achieve baseline resolution of this impurity from Lorcaserin and other related substances.
Validated HPLC MethodSupporting evidence
Included in QbD-validated stability-indicating RP-LC method (Phenomenex Luna phenyl-hexyl; 10 mM ammonium formate pH 2.8; 220 nm)
Facilitates method transfer for Lorcaserin impurity profiling
Published method (J Chromatogr Sci 2020); confirm in-house system suitability
Stability-Indicating MethodLorcaserin Impurity ProfilingQuality by Design (QbD)
Evidence Dimension
Method Validation Status
Target Compound Data
Included in validated stability-indicating HPLC method
Comparator Or Baseline
Other Lorcaserin impurities that may not be included in this specific validated method
Quantified Difference
Not applicable (qualitative differentiation)
Conditions
Phenomenex Luna phenyl-hexyl column (150 × 4.6 mm × 5 μm), mobile phase: 10 mM ammonium formate + 0.1% ammonia (pH 2.8) / methanol:acetonitrile (5:95), gradient program, 1.0 mL/min, 25 °C, 220 nm, 5 μL injection
Why This Matters
Using an impurity standard that has been validated within a specific regulatory method ensures seamless method transfer and reduces the risk of out-of-specification (OOS) results during routine QC testing.
Stability-Indicating MethodLorcaserin Impurity ProfilingQuality by Design (QbD)
[1] Wani DV, Mokale SN. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. J Chromatogr Sci. 2020;58(7):661-671. doi:10.1093/chromsci/bmaa034 View Source
Regulatory Documentation Package
Vendors supply this compound with a comprehensive analytical data package, including Certificate of Analysis (COA), NMR, MS, and HPLC purity data . This level of characterization aligns with the requirements for impurity reference standards used in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). In contrast, many generic benzazepinone building blocks lack the full suite of certified analytical documentation required for regulatory scrutiny.
Documentation PackageData to verify
COANMRMSHPLC purity
Reduces internal analytical characterization burden for regulatory documentation
Vendor-supplied; verify completeness for ANDA/DMF needs
Regulatory AffairsCertificate of AnalysisReference Standard
Evidence Dimension
Analytical Documentation Provided
Target Compound Data
COA, NMR, MS, HPLC purity data
Comparator Or Baseline
Generic benzazepinone research chemicals (often supplied with minimal or no analytical documentation)
Quantified Difference
Not applicable (qualitative differentiation)
Conditions
Standard vendor quality assurance protocols
Why This Matters
Procuring a fully characterized reference standard reduces internal analytical burden and accelerates regulatory filing timelines.
Regulatory AffairsCertificate of AnalysisReference Standard
Application Scenarios for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Lorcaserin QC Release and Stability Testing
This compound is the preferred reference standard for identifying and quantifying the 2-Oxo Lorcaserin impurity in Lorcaserin API during batch release and stability studies. Its inclusion in a validated HPLC method with specific conditions (Phenomenex Luna phenyl-hexyl column, pH 2.8 ammonium formate buffer, 220 nm detection) ensures accurate quantification [1]. The ≥98% purity specification minimizes the risk of co-eluting peaks, thereby supporting reliable impurity profiling in a GMP environment .
Lorcaserin Process Development and Optimization
Process chemists can utilize this compound as a key intermediate standard to monitor the efficiency of the intramolecular Friedel-Crafts cyclization step. The patented method achieving 73% yield serves as a benchmark for process optimization efforts [1]. Using the authentic standard for in-process HPLC analysis allows for precise tracking of reaction progress and yield determination, facilitating the development of robust and scalable manufacturing processes.
Method Validation for ANDA/DMF Submissions
Analytical R&D teams developing stability-indicating methods for generic Lorcaserin drug products should select this fully characterized impurity standard. The availability of comprehensive analytical documentation (COA, NMR, MS, HPLC purity) [1] streamlines method validation activities and provides the necessary traceability for regulatory review. Its established chromatographic behavior in a published validated method reduces method development time and ensures ICH guideline compliance.
5-HT2C Agonist Synthesis Research
Academic laboratories investigating novel 5-HT2C receptor agonists or conducting SAR studies around the benzazepinone scaffold can employ this compound as a versatile building block or as a comparative standard in synthetic route development. Its commercial availability at high purity (95-98%) and low cost supports exploratory medicinal chemistry programs [1].
Application
Selection Property
Validation Focus
Lorcaserin QC Release & Stability Testing
HPLC-validated impurity standard with high purity
Method specificity; co-elution risk assessment
Lorcaserin Process Development
Key intermediate with documented synthetic yield benchmark
Process robustness; yield validation in scale-up
Method Validation for ANDA/DMF
Fully characterized reference standard (COA, NMR, MS, HPLC)
Documentation review; method transfer verification
5-HT2C Agonist SAR Studies
Benzazepinone building block, commercially available
Synthetic route feasibility; purity for biological assays
[1] Wani DV, Mokale SN. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. J Chromatogr Sci. 2020;58(7):661-671. doi:10.1093/chromsci/bmaa034 View Source
[2] CN104876868A. 8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepine-2(3H)-one preparation method. Google Patents, 2015. View Source
Technical Documentation Hub
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